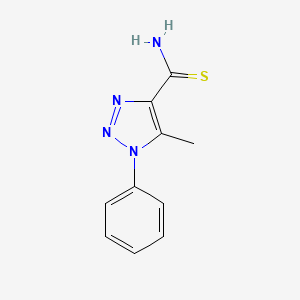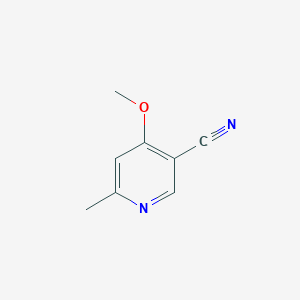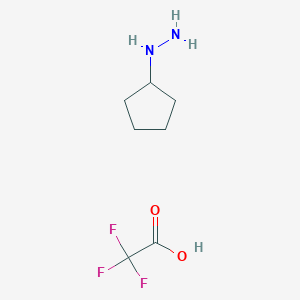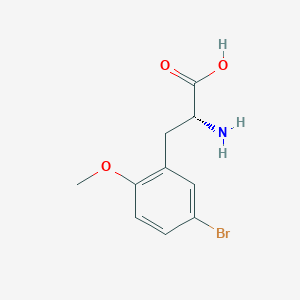![molecular formula C6H11F2N B12271446 [1-(Difluoromethyl)cyclobutyl]methanamine](/img/structure/B12271446.png)
[1-(Difluoromethyl)cyclobutyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Difluorometil)ciclobutil]metanamina: es un compuesto orgánico con la fórmula molecular C6H11F2N. Es un derivado ciclobutil donde un grupo difluorometil está unido al anillo ciclobutano y un grupo metanamina está unido al mismo carbono.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Un método implica la difluoroalquilación selectiva fotoquímica de biciclobutanos, aprovechando las reacciones controladas por solventes verdes . Otro enfoque incluye la protodesboronación catalítica de ésteres borónicos de pinacol .
Métodos de producción industrial: Los métodos de producción industrial para [1-(Difluorometil)ciclobutil]metanamina no están ampliamente documentados. Los procesos probablemente implican adaptaciones a gran escala de las rutas sintéticas mencionadas anteriormente, con optimizaciones para el rendimiento, la pureza y la rentabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones: [1-(Difluorometil)ciclobutil]metanamina sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de amina.
Sustitución: El grupo difluorometil se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Los agentes halogenantes y los nucleófilos se emplean comúnmente.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de ciclobutanona, mientras que la reducción puede producir diversos derivados de amina.
Aplicaciones Científicas De Investigación
Química: En química, [1-(Difluorometil)ciclobutil]metanamina se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.
Biología: En la investigación biológica, este compuesto se puede utilizar para estudiar los efectos de los grupos difluorometil en los sistemas biológicos. Puede servir como un compuesto modelo para comprender el comportamiento de estructuras similares en entornos biológicos.
Medicina: Las posibles aplicaciones en medicina incluyen el desarrollo de nuevos fármacos. Se sabe que el grupo difluorometil mejora la estabilidad metabólica y la biodisponibilidad de los fármacos, lo que convierte a [1-(Difluorometil)ciclobutil]metanamina en un andamiaje valioso para el diseño de fármacos.
Industria: En el sector industrial, este compuesto se puede utilizar en la síntesis de agroquímicos, polímeros y otros materiales. Sus propiedades únicas pueden conducir al desarrollo de nuevos productos con un rendimiento mejorado.
Mecanismo De Acción
El mecanismo de acción de [1-(Difluorometil)ciclobutil]metanamina implica su interacción con dianas moleculares y vías específicas. El grupo difluorometil puede influir en la reactividad y la afinidad de unión del compuesto, afectando su actividad general. Se requieren estudios detallados sobre sus dianas moleculares y vías para comprender completamente su mecanismo de acción.
Comparación Con Compuestos Similares
Compuestos similares:
- [1-(Trifluorometil)ciclobutil]metanamina
- [1-(Clorometil)ciclobutil]metanamina
- [1-(Bromometil)ciclobutil]metanamina
Comparación: En comparación con compuestos similares, [1-(Difluorometil)ciclobutil]metanamina es única debido a la presencia del grupo difluorometil. Este grupo confiere propiedades químicas y físicas distintas, como una mayor estabilidad metabólica y una reactividad alterada. Estas características lo convierten en un compuesto valioso para diversas aplicaciones, distinguiéndolo de sus análogos.
Propiedades
Fórmula molecular |
C6H11F2N |
|---|---|
Peso molecular |
135.15 g/mol |
Nombre IUPAC |
[1-(difluoromethyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C6H11F2N/c7-5(8)6(4-9)2-1-3-6/h5H,1-4,9H2 |
Clave InChI |
YFYYCMJVMARVOM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CN)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Cyclopropanesulfonyl)-4-[(3-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B12271378.png)
![1-(4-ethoxyphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12271380.png)


![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B12271411.png)

![3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12271419.png)

![1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B12271432.png)
![N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12271436.png)
![N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12271438.png)

![Tert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12271445.png)
